molecular formula C22H18ClFN2O3 B2573107 1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(2-fluorobenzyl)-2-pyrrolidinecarboxamide CAS No. 1008011-41-3

1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(2-fluorobenzyl)-2-pyrrolidinecarboxamide

Cat. No. B2573107
CAS RN: 1008011-41-3
M. Wt: 412.85
InChI Key: UCJSGZCGCZZROR-UHFFFAOYSA-N
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Description

1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(2-fluorobenzyl)-2-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C22H18ClFN2O3 and its molecular weight is 412.85. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(2-fluorobenzyl)-2-pyrrolidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(2-fluorobenzyl)-2-pyrrolidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluoronaphthalene Building Blocks in Synthesis

Fluoronaphthalene derivatives, including the compound , are explored for their potential as building blocks in pharmaceutical and agricultural research. A study demonstrated a strategy to obtain naphthalene derivatives with unique substituent patterns, enhancing their utility in these sectors (Masson & Schlosser, 2005).

Properties and Applications in Material Science

Some derivatives of naphthalene, structurally related to the compound , exhibit unique properties like luminescence, formation of nano-aggregates, and multi-stimuli-responsive behavior. These properties are valuable for applications in material science and technology (Srivastava et al., 2017).

New Naphtho- and Tetracyclic Diazaquinone Derivatives

Research has been conducted on new derivatives of naphthoquinone for potential applications. The synthesis of new 1,4-naphtho- and 5-nitro-1,4-naphtho derivatives with unique N- and N,N-substituted groups opens up possibilities for various applications in scientific fields (Abdassalam et al., 2019).

properties

IUPAC Name

1-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3/c23-18-19(21(28)15-8-3-2-7-14(15)20(18)27)26-11-5-10-17(26)22(29)25-12-13-6-1-4-9-16(13)24/h1-4,6-9,17H,5,10-12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJSGZCGCZZROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(2-fluorobenzyl)-2-pyrrolidinecarboxamide

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